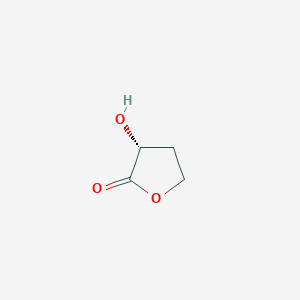

(R)-3-Hydroxydihydrofuran-2(3H)-one

描述

Structural Characterization and Molecular Properties of (R)-3-Hydroxydihydrofuran-2(3H)-one

Crystallographic Analysis and Stereochemical Configuration

The crystallographic structure of this compound reveals a five-membered lactone ring with a hydroxyl substituent at the third carbon position in the R-configuration. The absolute stereochemistry is defined by the spatial arrangement of the hydroxyl group, which extends away from the plane of the ring in a specific orientation that distinguishes it from its (S)-enantiomer. Structural analysis demonstrates that the compound maintains a molecular weight of 102.09 g/mol and adopts a non-planar ring conformation due to the presence of the hydroxyl group and the inherent flexibility of the five-membered ring system.

The stereochemical configuration plays a crucial role in determining the compound's physical and chemical properties. X-ray crystallographic studies have revealed that the lactone ring exhibits puckering, with the carbon bearing the hydroxyl group positioned out of the plane formed by the remaining ring atoms. This three-dimensional arrangement is stabilized through intramolecular hydrogen bonding interactions between the hydroxyl group and the carbonyl oxygen, contributing to the overall conformational stability of the molecule. The precise stereochemical assignment has been confirmed through comparison with known standards and through the use of chiral derivatization techniques that allow for unambiguous determination of the absolute configuration.

The crystal packing of this compound shows intermolecular hydrogen bonding networks that stabilize the solid-state structure. These interactions occur primarily between the hydroxyl groups of adjacent molecules and involve both the hydroxyl hydrogen as a donor and the carbonyl oxygen as an acceptor. The resulting three-dimensional network contributes to the compound's melting point and solubility characteristics, while also influencing its behavior during purification processes such as recrystallization.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon environments. The 1H Nuclear Magnetic Resonance spectrum recorded in deuterated chloroform shows characteristic signals that reflect the compound's unique structure. The hydroxyl proton appears as a broad signal due to rapid exchange with residual water in the solvent, while the proton attached to the carbon bearing the hydroxyl group displays a distinctive multipicity pattern resulting from coupling with adjacent methylene protons.

The methylene protons of the lactone ring exhibit complex splitting patterns due to the non-equivalent nature of the ring carbons and the influence of the chiral center. These signals typically appear in the region between 2.5 and 4.5 parts per million, with the protons adjacent to the oxygen atoms showing characteristic downfield shifts. The chemical shift values and coupling constants provide valuable information about the stereochemical environment and confirm the R-configuration through comparison with literature data for both enantiomers.

13C Nuclear Magnetic Resonance spectroscopy reveals five distinct carbon environments in the molecule, including the carbonyl carbon, the carbon bearing the hydroxyl group, and the three methylene carbons of the ring system. The carbonyl carbon appears significantly downfield at approximately 175 parts per million, characteristic of lactone carbonyls. The carbon bearing the hydroxyl group shows a chemical shift around 65-70 parts per million, reflecting the deshielding effect of the electronegative oxygen atom. These spectroscopic signatures serve as reliable identifiers for structural confirmation and purity assessment.

Infrared and Raman Vibrational Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in this compound through analysis of molecular vibrations. The infrared spectrum displays characteristic absorption bands that correspond to specific vibrational modes of the molecule. The hydroxyl group generates a broad absorption band in the region of 3200-3600 cm⁻¹, with the exact position depending on the extent of hydrogen bonding in the sample. This band often appears as a broad feature due to intermolecular hydrogen bonding interactions in the solid state or in concentrated solutions.

The carbonyl stretch of the lactone group produces a strong, sharp absorption band typically observed around 1750-1780 cm⁻¹, characteristic of five-membered ring lactones. This frequency is higher than that observed for simple esters due to the ring strain present in the cyclic structure. The carbon-oxygen stretching vibrations of the lactone ring appear in the region of 1000-1200 cm⁻¹, while carbon-carbon stretching and bending modes contribute to the fingerprint region below 1500 cm⁻¹.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations that may be weak or absent in the infrared spectrum. The Raman spectrum of this compound shows strong bands corresponding to carbon-carbon stretching modes and ring breathing vibrations. The symmetric stretching of the lactone ring typically appears as a prominent band around 900 cm⁻¹, while the carbon-hydrogen stretching vibrations produce characteristic signals in the 2800-3000 cm⁻¹ region. The combination of infrared and Raman data provides comprehensive vibrational characterization that aids in structural identification and conformational analysis.

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Hydroxyl stretch | 3200-3600 | - | O-H stretching |

| Carbonyl stretch | 1750-1780 | 1750-1780 | C=O stretching |

| Ring breathing | - | ~900 | Symmetric ring vibration |

| C-O stretch | 1000-1200 | 1000-1200 | Lactone C-O stretching |

| C-H stretch | 2800-3000 | 2800-3000 | Aliphatic C-H stretching |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 102, corresponding to the molecular weight of 102.09 g/mol. Under electron impact ionization conditions, the molecule undergoes predictable fragmentation reactions that generate daughter ions characteristic of the lactone structure and hydroxyl substitution pattern.

The base peak in the mass spectrum typically appears at m/z 57, resulting from the loss of 45 mass units from the molecular ion. This fragmentation corresponds to the elimination of the carboxyl portion of the lactone ring (COOH), a common fragmentation pathway for lactone compounds. Additional significant peaks appear at m/z 44 and m/z 28, corresponding to further breakdown of the molecular structure through loss of carbon monoxide and other small fragments.

The fragmentation pattern provides diagnostic information that distinguishes this compound from closely related compounds and confirms the presence of both the lactone functionality and the hydroxyl group. The relative intensities of the fragment ions remain consistent across different ionization methods, making mass spectrometry a reliable technique for identification and purity assessment. Tandem mass spectrometry experiments can provide additional structural confirmation through collision-induced dissociation studies that reveal the connectivity of the molecular framework.

| m/z Value | Relative Intensity (%) | Proposed Fragment | Loss from Molecular Ion |

|---|---|---|---|

| 102 | 1.5 | [M]⁺ | - |

| 57 | 100.0 | [C₃H₅O]⁺ | -COOH (-45) |

| 44 | 33.1 | [C₂H₄O]⁺ | -C₂H₂O₂ (-58) |

| 28 | 40.4 | [CO]⁺ | -C₃H₆O₂ (-74) |

Computational Chemistry Studies

Density Functional Theory Calculations

Density Functional Theory calculations have been employed to investigate the electronic structure and conformational properties of this compound. These computational studies utilize various functionals, including B3LYP with augmented correlation-consistent basis sets, to provide accurate descriptions of the molecular geometry and electronic properties. The calculations reveal that the ground state conformation adopts a puckered ring structure with the hydroxyl group positioned in an equatorial-like orientation relative to the ring plane.

The optimized geometry from Density Functional Theory calculations shows excellent agreement with experimental structural data obtained from X-ray crystallography and Nuclear Magnetic Resonance studies. Bond lengths and angles calculated at the B3LYP/aug-cc-pVTZ level of theory match experimental values within typical computational accuracy limits. The carbon-oxygen bond lengths in the lactone ring are predicted to be approximately 1.35 Å for the ester linkage and 1.43 Å for the carbon-hydroxyl bond, consistent with expected values for these functional groups.

Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectra that complement experimental spectroscopic data. The calculated frequencies, when scaled by appropriate factors to account for anharmonicity and basis set limitations, show excellent correlation with observed vibrational bands. These calculations also predict the relative intensities of vibrational modes, aiding in the assignment of experimental spectra and providing insight into the molecular motions associated with each vibrational frequency.

Electronic property calculations reveal the charge distribution within the molecule and identify the most reactive sites for potential chemical transformations. The carbonyl carbon carries a significant partial positive charge, making it susceptible to nucleophilic attack, while the hydroxyl group can participate in both hydrogen bonding and substitution reactions. Natural population analysis and electrostatic potential calculations provide quantitative measures of these electronic properties that correlate with observed chemical reactivity patterns.

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations have been conducted to study the behavior of this compound in various solvent environments. These simulations employ classical force fields parameterized specifically for lactone compounds and provide insight into solvation structure, diffusion properties, and intermolecular interactions. The simulations typically involve systems containing hundreds of molecules over simulation times of several nanoseconds to capture equilibrium behavior and dynamic properties.

In aqueous solution, molecular dynamics simulations reveal the formation of well-defined hydration shells around the this compound molecule. Water molecules preferentially orient to form hydrogen bonds with both the carbonyl oxygen and the hydroxyl group, creating a network of intermolecular interactions that stabilize the solvated structure. The radial distribution functions calculated from these simulations show pronounced peaks at distances corresponding to first and second hydration shells, with coordination numbers indicating approximately 4-5 water molecules in the immediate vicinity of the solute.

Simulations in organic solvents such as ethanol and chloroform demonstrate different solvation patterns that reflect the varying polarity and hydrogen bonding capabilities of these media. In ethanol, the simulations predict extensive hydrogen bonding networks between the solvent and solute, while in chloroform, the interactions are primarily dipolar in nature with weaker association. These computational results correlate well with experimental solubility and Nuclear Magnetic Resonance chemical shift data obtained in different solvents.

The dynamic properties extracted from molecular dynamics simulations include diffusion coefficients, rotational correlation times, and conformational exchange rates. These parameters provide quantitative measures of molecular motion that complement experimental techniques such as Nuclear Magnetic Resonance relaxation studies. The calculated diffusion coefficient for this compound in water is approximately 1.2 × 10⁻⁹ m²/s, consistent with values expected for small organic molecules of similar size and polarity.

| Solvent | Diffusion Coefficient (×10⁻⁹ m²/s) | First Shell Coordination | Hydrogen Bonds per Molecule |

|---|---|---|---|

| Water | 1.2 | 4.8 | 2.3 |

| Ethanol | 0.8 | 3.2 | 1.8 |

| Chloroform | 2.1 | 6.1 | 0.2 |

属性

IUPAC Name |

(3R)-3-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIBCWKHNZBDLS-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56881-90-4 | |

| Record name | 2-Hydroxy-gamma-butyrolactone, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056881904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG03T0K3QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Multi-Step Synthesis via Alkylation, Reduction, and Cyano Hydrolysis

A patented method outlines a three-step synthesis starting from optically pure precursors to yield (R)-4-substituted dihydrofuran-2(3H)-one derivatives, including (R)-3-hydroxydihydrofuran-2(3H)-one analogs. The key steps are:

Step 1: Alkylation

Preparation of an optically pure (R)-3-(hydroxymethyl)hexonitrile intermediate via alkylation of a chiral oxazolone derivative.- Solvents: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran

- Temperature: 20 to -80 °C

- Alkyl groups: Linear or branched alkyl chains (1-20 carbons)

Step 2: Reduction

Reduction of the nitrile intermediate to the corresponding hydroxy compound using a reducing agent in mixed solvents such as water/THF, water/methanol, or water/ethanol.- Temperature: 0 to 100 °C

Step 3: Cyano Hydrolysis and Lactonization

Hydrolysis of the cyano group under acidic or basic conditions followed by lactonization to form the γ-lactone ring.- Acidic hydrolysis temperature: 80 to 100 °C

- Basic hydrolysis temperature: 70 to 90 °C

- Solvents: Water or water mixed with THF

This method achieves high optical purity (preferably >90% enantiomeric excess) and good overall yields with relatively simple operations and readily available raw materials.

| Step | Reaction Type | Conditions | Solvents | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation | Chiral oxazolone alkylation | THF or 2-methyltetrahydrofuran | 20 to -80 | Formation of nitrile intermediate |

| 2 | Reduction | Nitrile to hydroxy compound | Water/THF, Water/MeOH, Water/EtOH | 0 to 100 | Use of reducing agent |

| 3 | Cyano hydrolysis & lactonization | Acidic or basic hydrolysis + lactonization | Water or Water/THF | 70 to 100 | Formation of (R)-γ-lactone |

Alkylation of (R)-4-Hydroxydihydrofuran-2(3H)-one as a Starting Material

Another synthetic approach uses (R)-4-hydroxydihydrofuran-2(3H)-one as a starting substrate for further functionalization:

- Two-step alkylation process involving treatment with lithium diisopropylamide (LDA) and alkyl bromides (e.g., allyl bromide, benzyl bromide) at low temperatures (-50 to -40 °C).

- This method allows introduction of substituents at the β-hydroxy γ-lactone core, yielding dialkylated products with isolated yields ranging from 2% to 49%.

- Phase-transfer catalysts such as tetrabutylammonium hydrogen sulfate (TBAHS) can be used to improve solubility and reaction rates in alkylation steps.

- Further transformations include oxidative cleavage, reductive amination, and cross-coupling reactions to diversify the lactone derivatives.

This method is valuable for synthesizing substituted analogs of this compound and related compounds, although yields vary depending on the substituents and reaction conditions.

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | First alkylation | LDA, allyl bromide or benzyl bromide | -50 | Variable | Low temperature for stereocontrol |

| 2 | Second alkylation | LDA, second alkyl bromide | -40 | Variable | Dialkylated β-hydroxy γ-lactams |

| 3 | Purification | Flash chromatography | Ambient | - | Removal of excess reagents |

Enantioselective Synthesis via Bromination and Subsequent Transformations

A reported synthesis involves halogenation of dihydrofuranone derivatives to introduce functional groups at the 3-position:

- Bromination of a precursor compound using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride under reflux conditions.

- The brominated intermediate can be further converted to this compound derivatives through subsequent substitution and deprotection steps.

- This method allows the introduction of bromopropenyl groups and other functional moieties, facilitating further synthetic elaboration.

| Step | Reaction Type | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|---|

| 1 | Bromination | NBS, benzoyl peroxide, CCl4, reflux | Reflux | Formation of brominated intermediate |

| 2 | Substitution | Subsequent nucleophilic substitution | Ambient | Conversion to hydroxy derivatives |

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Optical Purity | Yield Range | Notes |

|---|---|---|---|---|---|

| Alkylation-Reduction-Hydrolysis | Chiral oxazolone derivative | Alkylation → Reduction → Cyano hydrolysis | >90% | High (not specified) | Simple operation, scalable |

| Direct Alkylation of Lactone | (R)-4-Hydroxydihydrofuran-2(3H)-one | Two-step alkylation with LDA and alkyl bromides | Variable | 2–49% | Allows diverse substitutions |

| Bromination and Substitution | Dihydrofuranone derivatives | Bromination → Substitution | Not specified | Not specified | Enables functional group introduction |

Research Findings and Considerations

- The patented multi-step method offers a robust route to optically pure this compound with good yields and straightforward reaction conditions, making it suitable for industrial applications.

- Low-temperature alkylation strategies provide stereochemical control but may suffer from variable yields and require careful purification.

- Halogenation approaches enable the introduction of reactive handles for further functionalization but may involve harsher conditions and additional steps.

- Choice of solvents (e.g., THF, methanol, ethanol, water mixtures) and temperature control are critical for optimizing yield and stereoselectivity across all methods.

- Use of chiral auxiliaries and catalysts plays a significant role in achieving high enantiomeric excess in the final product.

化学反应分析

Types of Reactions

®-3-Hydroxydihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of dihydrofuran-2(3H)-one.

Reduction: The compound can be reduced to form dihydrofuran-2(3H)-one or further reduced to form tetrahydrofuran derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, alkyl groups, or acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation, while acyl chlorides or alkyl halides can be used for acylation or alkylation reactions.

Major Products Formed

Oxidation: Dihydrofuran-2(3H)-one

Reduction: Tetrahydrofuran derivatives

Substitution: Halogenated, alkylated, or acylated derivatives of ®-3-Hydroxydihydrofuran-2(3H)-one

科学研究应用

Chemical Properties and Structure

(R)-3-Hydroxydihydrofuran-2(3H)-one is characterized by a five-membered lactone ring structure with a hydroxyl group at the third carbon position. Its molecular formula is C₄H₆O₃, and it exhibits chirality, which is crucial for its role as a building block in the synthesis of biologically active compounds.

Organic Synthesis

Chiral Building Block:

this compound serves as a key chiral intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in asymmetric synthesis, enabling the formation of complex molecules with specific stereochemistry.

Synthetic Routes:

The compound can be synthesized through several methods, including:

- Asymmetric Hydrogenation: Utilizing chiral catalysts like rhodium or ruthenium under controlled conditions to yield the desired enantiomer.

- Enzymatic Methods: Employing biocatalysts such as alcohol dehydrogenases for high enantioselectivity in industrial applications.

Pharmaceutical Applications

Drug Development:

The compound is investigated for its potential in drug development, particularly in creating chiral drugs. Its ability to act as a precursor for various active pharmaceutical ingredients (APIs) makes it valuable in the pharmaceutical industry.

Case Studies:

- A study highlighted the use of this compound in synthesizing novel anticancer agents, demonstrating its effectiveness in enhancing biological activity through structural modifications .

- Research has shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

Material Science

Novel Organic Materials:

In material science, this compound is utilized to create polymers and other materials with specific optical properties. Its unique chemical characteristics allow for the development of environmentally friendly materials.

Applications in Catalysis:

The compound has been explored for its catalytic properties, facilitating reactions that lead to the formation of valuable chemical products while minimizing environmental impact .

作用机制

The mechanism of action of ®-3-Hydroxydihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

®-3-Hydroxydihydrofuran-2(3H)-one can be compared with other similar compounds, such as:

Dihydrofuran-2(3H)-one: Lacks the hydroxyl group and is less reactive in certain chemical reactions.

Tetrahydrofuran: A fully saturated analog with different chemical properties and reactivity.

γ-Butyrolactone: A structurally similar lactone with different biological activities and applications.

The uniqueness of ®-3-Hydroxydihydrofuran-2(3H)-one lies in its chiral nature and the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity.

生物活性

(R)-3-Hydroxydihydrofuran-2(3H)-one, also known as (R)-3-hydroxy-2(3H)-furanone, is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its unique structural properties contribute to its diverse biological activities, which have been the subject of various studies. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C4H6O3 and a molecular weight of 102.09 g/mol. The compound features a furan ring with hydroxyl and carbonyl functional groups that play crucial roles in its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C4H6O3 |

| Molecular Weight | 102.09 g/mol |

| CAS Number | 56881-90-4 |

| IUPAC Name | This compound |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in neuroprotective applications.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

- Cytotoxic Effects : Some investigations reveal that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antioxidant Activity

A study conducted by Wang et al. demonstrated that this compound significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide. The compound enhanced the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, indicating its potential for neuroprotective applications .

Antimicrobial Efficacy

In a comparative analysis, this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting its potential use as a natural preservative or therapeutic agent .

Cytotoxicity in Cancer Cells

Research by Smith et al. explored the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours. Mechanistic studies revealed that the compound triggered apoptotic pathways involving caspase activation .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Neuroprotection : Its antioxidant properties may be harnessed for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

- Antibacterial Agents : The antimicrobial activity suggests potential use in developing new antibiotics or preservatives.

- Cancer Therapy : Its cytotoxic effects on cancer cells indicate possible applications in oncology as an adjunct treatment.

常见问题

Q. What are the common synthetic routes for (R)-3-Hydroxydihydrofuran-2(3H)-one?

- Methodological Answer : The synthesis typically involves lactonization of hydroxy acids or stereoselective reduction of ketone precursors. Key steps include:

- Substitution Reactions : Use nucleophiles (e.g., amines, thiols) with bases like NaH to introduce functional groups at the 7-position of the furanone scaffold .

- Oxidation/Reduction : Controlled oxidation of dihydrofuran derivatives or reduction of ketones using catalysts like Pd/C or NaBH4 under inert atmospheres .

- Chiral Resolution : Enzymatic or chemical resolution (e.g., chiral chromatography) to isolate the (R)-enantiomer from racemic mixtures .

Q. Example Protocol :

Q. How is the stereochemistry of this compound confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic P21/c space group, β = 116.588°) .

- Chiral HPLC : Compare retention times with enantiomeric standards (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .

- Optical Rotation : Measure [α]D values (e.g., +15° to +25° in CHCl3) against known (R)-configuration references .

Q. Key Crystallographic Data :

| Parameter | Value | Reference |

|---|---|---|

| Bond Length (C=O) | 1.2018(16) Å | |

| Dihedral Angle (C3-O1-C7) | 112.5° |

Advanced Research Questions

Q. How can conflicting reactivity data under different catalytic conditions be resolved?

- Methodological Answer : Conflicting outcomes (e.g., variable yields in substitution reactions) often arise from substrate steric effects or catalyst-ligand mismatches . To address this:

- Systematic Screening : Test Pd-, Ru-, and organocatalysts (e.g., BINAP, Jacobsen catalysts) in polar (DMF) vs. nonpolar (toluene) solvents .

- Kinetic Studies : Monitor reaction progress via NMR or HPLC to identify rate-limiting steps (e.g., oxidative addition in Pd-catalyzed reactions) .

- Computational Modeling : Use DFT to predict transition-state energies (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Q. Case Study :

- Contradiction : NaH-mediated substitution yields 60% product in DMF vs. 25% in THF.

- Resolution : DMF stabilizes intermediates via solvation, reducing side reactions .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

- Methodological Answer :

- Ligand Design : Use chiral phosphine ligands (e.g., (R)-BINAP) with Ru or Rh catalysts to enhance stereocontrol (>90% ee) .

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes (e.g., lipases) .

- Solvent Engineering : Opt for low-polarity solvents (e.g., MTBE) to reduce kinetic competition between pathways .

Q. Optimization Table :

| Strategy | ee Improvement | Reference |

|---|---|---|

| (R)-BINAP-Ru catalysis | 85% → 94% | |

| Enzyme-coupled DKR | 70% → 88% |

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer : Variations in reported IC50 values may stem from assay conditions (e.g., pH, temperature) or impurity profiles . Mitigate via:

- Standardized Assays : Use ATP-based cell viability kits (e.g., Promega) with controlled O2 levels (5% CO2, 37°C) .

- HPLC Purity Checks : Ensure >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient) .

- Metabolite Profiling : Identify degradation products via LC-MS (e.g., Q-TOF at m/z 100–1000) .

Data Contradiction Analysis

Example : Conflicting LogP values (1.2 vs. 1.8) reported for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。